4-(Oxolan-3-yl)oxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxolan-3-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of an oxane ring fused with an oxolan ring and an aldehyde functional group. It is primarily used in research and development projects due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with oxolan derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between the two cyclic ethers, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-3-yl)oxane-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: Formation of 4-(Oxolan-3-yl)oxane-4-carboxylic acid.
Reduction: Formation of 4-(Oxolan-3-yl)oxane-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Oxolan-3-yl)oxane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Oxolan-3-yl)oxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical assays and drug development to study enzyme kinetics and inhibitor binding .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring ether similar to oxane.
Tetrahydrofuran: A five-membered ring ether similar to oxolan.
4-Hydroxy-4-methylpentanal: An aldehyde with a similar structure but different ring systems.
Uniqueness
4-(Oxolan-3-yl)oxane-4-carbaldehyde is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized research applications .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-(oxolan-3-yl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c11-8-10(2-5-12-6-3-10)9-1-4-13-7-9/h8-9H,1-7H2 |
InChI Key |
LFYGFXRQFZFFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2(CCOCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.